molecular formula C17H20N2O4 B5381241 2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide

2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide

Cat. No. B5381241
M. Wt: 316.35 g/mol
InChI Key: CDUHRVNSSACDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide, also known as BIA 10-2474, is a small molecule inhibitor that was developed for the treatment of chronic pain and other neurological disorders. The compound was first synthesized in 2010 by the French pharmaceutical company Biotrial, and it has since been the subject of extensive research in the scientific community.

Mechanism of Action

The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide 10-2474 is not fully understood, but it is believed to act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide 10-2474 may increase the levels of endocannabinoids in the body, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
In addition to its potential effects on pain and inflammation, 2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide 10-2474 has also been shown to have other biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory effects, and it may also have antioxidant properties. In addition, 2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide 10-2474 has been shown to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide 10-2474 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, the compound has been shown to be effective in animal models of pain and inflammation, suggesting that it may have therapeutic potential in humans. However, one limitation of using 2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide 10-2474 in lab experiments is that it has been associated with serious adverse effects in humans, including neurotoxicity and death. As a result, caution must be taken when using this compound in research settings.

Future Directions

Despite the potential risks associated with 2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide 10-2474, there are still many areas of research that could benefit from further investigation of this compound. For example, future studies could focus on developing safer and more effective analogs of 2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide 10-2474 that retain its therapeutic properties while minimizing its toxic effects. In addition, further research is needed to better understand the mechanisms underlying the compound's effects on pain and inflammation, as well as its potential therapeutic applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide 10-2474 involves several steps, including the reaction of 3-isobutylisoxazole-5-carboxylic acid with 1,3-benzodioxole-5-carboxylic acid to form the key intermediate 2-(1,3-benzodioxol-5-yl)-N-(3-isobutylisoxazol-5-yl)acetamide. This intermediate is then converted to the final product, 2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide 10-2474, through a series of chemical reactions involving acetylation and methylation.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide 10-2474 has been the subject of numerous scientific studies, with a focus on its potential use as a treatment for chronic pain and other neurological disorders. In preclinical studies, the compound has been shown to be effective in reducing pain in animal models of neuropathic pain and inflammatory pain. In addition, 2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide 10-2474 has been shown to have neuroprotective effects, suggesting that it may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[[3-(2-methylpropyl)-1,2-oxazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-11(2)5-13-8-14(23-19-13)9-18-17(20)7-12-3-4-15-16(6-12)22-10-21-15/h3-4,6,8,11H,5,7,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUHRVNSSACDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)CNC(=O)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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